Regiochemical Identity: Confirmed Structure of M4 as the 4′-O-Desmethyl Derivative of CA-4 via Total Synthesis and LC-ESI-MS/MS
Metabolite M4 is unambiguously identified as the product of O-demethylation at the para position of phenyl ring B of combretastatin A-4 (CA-4). This structural assignment was confirmed by total synthesis of the putative metabolite and comparison of its HPLC retention time, UV spectrum, and ESI-MS/MS fragmentation pattern with that of the metabolite generated in rat and human liver microsomal incubations [1]. This distinguishes M4 from metabolite M3, which arises from O-demethylation of phenyl ring A and is accompanied by complete Z→E isomerization of the stilbenic double bond—a regiochemical and stereochemical divergence that alters molecular shape and likely target-binding properties [1].
| Evidence Dimension | Regiochemical origin and structural consequence of O-demethylation |
|---|---|
| Target Compound Data | M4: O-demethylation at para position of phenyl ring B; Z-configuration retained; molecular formula C₁₇H₁₈O₅, MW 302.32 [1]. |
| Comparator Or Baseline | CA-4 (parent): molecular formula C₁₈H₂₂O₅, MW 318.36. M3 (alternative O-demethylation metabolite): O-demethylation at phenyl ring A with complete Z→E isomerization of stilbenic double bond [1]. |
| Quantified Difference | M4 differs from CA-4 by loss of one methyl group (ΔMW –16 Da). M4 differs from M3 in both the aromatic ring demethylated (ring B vs. ring A) and in retention of the Z configuration (M3 is entirely E-configured) [1]. |
| Conditions | Rat and human liver microsomal incubations; metabolite structures assigned by LC-DAD, ESI-MS, and ESI-MS/MS; identity confirmed by co-injection with synthetic reference standards [1]. |
Why This Matters
For bioanalytical laboratories developing LC-MS/MS methods to quantify CA-4 and its metabolites in preclinical or clinical samples, unambiguous structural identity is a prerequisite for method validation and regulatory submission; M4 is the only authentic standard for the 4′-O-desmethyl-B-ring metabolite, and use of an incorrect or uncharacterized analog risks misidentification of chromatographic peaks and erroneous pharmacokinetic conclusions [1].
- [1] Aprile, S., Del Grosso, E., Tron, G. C., & Grosa, G. (2007). In vitro metabolism study of combretastatin A-4 in rat and human liver microsomes. Drug Metabolism and Disposition, 35(12), 2252–2261. PMID: 17890446. View Source
